molecular formula C15H18N4O3 B15344805 4-[3-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)propylamino]benzoic acid CAS No. 2499-35-6

4-[3-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)propylamino]benzoic acid

Cat. No.: B15344805
CAS No.: 2499-35-6
M. Wt: 302.33 g/mol
InChI Key: GOKUKACLBHSQFF-UHFFFAOYSA-N
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Description

4-[3-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)propylamino]benzoic acid is a useful research compound. Its molecular formula is C15H18N4O3 and its molecular weight is 302.33 g/mol. The purity is usually 95%.
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Biological Activity

4-[3-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)propylamino]benzoic acid is a compound of interest due to its potential biological activities. This article reviews its biological activity, including its effects on cellular mechanisms, potential therapeutic applications, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC16H18N4O4
Molecular Weight330.339 g/mol
Density1.42 g/cm³
LogP1.693
PSA138.17

Research indicates that compounds with a benzoic acid structure can influence various biological pathways. Specifically, derivatives of benzoic acid have been shown to activate the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP) , which are crucial for protein degradation and cellular homeostasis .

The compound has been evaluated for its ability to modulate these pathways, suggesting potential roles in anti-aging therapies and cancer treatment by enhancing protein turnover and reducing cellular stress.

Anticancer Activity

In studies involving various cancer cell lines, compounds similar to this compound have demonstrated significant antiproliferative effects. For instance, derivatives have shown inhibition of growth in Hep-G2 (liver cancer) and A2058 (melanoma) cell lines without notable cytotoxicity to normal fibroblasts .

Enzyme Inhibition

The compound has also been reported to inhibit specific enzymes that play roles in disease processes. Notably, it has shown inhibitory effects on angiotensin-converting enzyme (ACE) and neurolysin , which are associated with hypertension and neurodegenerative diseases, respectively .

Case Studies

  • Study on Proteasome Activity : A study investigated the effects of benzoic acid derivatives on proteasome activity in human foreskin fibroblasts. The results indicated that certain concentrations significantly enhanced proteasomal activity without cytotoxic effects, highlighting the therapeutic potential of such compounds in age-related diseases .
  • Antiviral Potential : Another study explored the antiviral properties of similar compounds against Kaposi's Sarcoma-associated Herpesvirus (KSHV). The findings suggested that these compounds could reduce KSHV DNA synthesis, indicating a potential application in viral infections .

Properties

CAS No.

2499-35-6

Molecular Formula

C15H18N4O3

Molecular Weight

302.33 g/mol

IUPAC Name

4-[3-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)propylamino]benzoic acid

InChI

InChI=1S/C15H18N4O3/c1-9-12(13(20)19-15(16)18-9)3-2-8-17-11-6-4-10(5-7-11)14(21)22/h4-7,17H,2-3,8H2,1H3,(H,21,22)(H3,16,18,19,20)

InChI Key

GOKUKACLBHSQFF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=N1)N)CCCNC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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